N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-phenylpiperazine moiety and a 3,5-dimethoxyphenyl group. Its molecular formula is C₂₄H₂₇N₅O₄, with a molecular weight of 449.51 g/mol. The compound’s structure combines aromatic, heterocyclic, and piperazine elements, which are common in pharmaceuticals targeting neurological or metabolic pathways.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-18-13-24(34-17-23(31)27-19-14-21(32-2)16-22(15-19)33-3)28-25(26-18)30-11-9-29(10-12-30)20-7-5-4-6-8-20/h4-8,13-16H,9-12,17H2,1-3H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQHUPUFMKFVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group, a piperazine moiety, and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Biological Activity
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds linked to the piperazine and pyrimidine scaffolds. For instance, derivatives containing piperazine have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.
2. Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Compounds with similar structures have been reported to inhibit Aurora-A kinase, an important regulator of cell cycle progression, with IC50 values as low as 0.067 µM . This suggests that this compound could potentially exert similar effects through analogous pathways.
Case Studies
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives related to this compound evaluated their biological activities against several cancer cell lines. The synthesized compounds were characterized using techniques such as NMR and LC-MS, confirming their structures . The evaluation revealed promising cytotoxic activities, warranting further investigation into their mechanisms.
Study 2: Binding Studies
Molecular docking studies were performed to assess the binding affinity of the compound to various targets. These studies indicated strong interactions with the human prostaglandin reductase (PTGR2), suggesting a potential role in modulating inflammatory pathways . Such interactions are crucial for understanding the therapeutic implications of the compound in treating diseases associated with inflammation and cancer.
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Aurora-A Inhibition |
| Compound B | SF-268 | 12.50 | Cell Cycle Regulation |
| Compound C | NCI-H460 | 42.30 | Apoptosis Induction |
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name provides insight into its complex structure, which includes a dimethoxyphenyl group and a pyrimidine derivative. Its molecular formula is , and it has a molecular weight of approximately 420.54 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research indicates that N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, it has shown potential against various cancer cell lines in vitro, demonstrating a percent growth inhibition (PGI) ranging from moderate to high depending on the concentration used.
- Neuropharmacological Effects : The structural features of the compound indicate possible interactions with neurotransmitter systems. Its piperazine moiety suggests that it may act as an antagonist or agonist at serotonin or dopamine receptors, which could have implications for treating psychiatric disorders.
- Anti-inflammatory Properties : There is emerging evidence that compounds similar in structure to this compound exhibit anti-inflammatory effects, potentially making them candidates for treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer models, with IC50 values suggesting effective potency at nanomolar concentrations.
Case Study 2: Neuropharmacological Research
In another investigation focusing on neuropharmacological properties, researchers assessed the compound's effects on serotonin receptor activity. It was found to exhibit selective binding affinity for 5-HT_1A receptors, indicating potential for developing treatments for anxiety and depression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three analogs based on structural motifs, physicochemical properties, and available research data.
Substituent Variations in Pyrimidine-Based Acetamides
Compound 1 : N-(3,5-Dimethylphenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (L868-0194)
- Molecular Formula : C₂₁H₂₈N₄O₂
- Molecular Weight : 368.48 g/mol
- Key Differences : Replaces the 3,5-dimethoxyphenyl group with a 3,5-dimethylphenyl and substitutes 4-phenylpiperazine with 4-methylpiperidine.
- The piperidine substitution (vs. piperazine) eliminates a hydrogen-bond donor, altering receptor binding .
Compound 2 : N-(3,5-Dimethylphenyl)-2-{[6-Methyl-2-(3-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide (L868-0898)
- Molecular Formula : C₂₁H₂₈N₄O₂
- Molecular Weight : 368.48 g/mol
- Key Differences : Shifts the methyl group on piperidine from position 4 (Compound 1) to position 3.
- Implications: Steric hindrance at position 3 may reduce binding affinity to targets requiring planar piperidine conformations.
Heterocyclic Diversity in Acetamide Derivatives
Compound 3 : N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-Furyl)Pyrimidin-4-yl]-2-(4-Methylpiperazin-1-yl)Acetamide
- Molecular Formula : C₂₁H₂₅N₇O₂
- Molecular Weight : 431.48 g/mol
- Key Differences : Incorporates a 2-furyl group and a 3,5-dimethylpyrazole substituent instead of dimethoxyphenyl and phenylpiperazine.
- These changes may shift selectivity toward kinases or inflammatory targets .
Piperazine-Acetamide Hybrids with Polar Modifications
Compound 4 : 2-[4-[3-(4-Hydroxy-3,5-Dimethoxyphenyl)Propanoyl]Piperazin-1-yl]-N-Propan-2-ylAcetamide
- Molecular Formula : C₂₂H₃₂N₄O₆
- Molecular Weight : 464.54 g/mol
- Key Differences: Features a hydroxy-dimethoxyphenylpropanoyl chain linked to piperazine and an isopropyl acetamide group.
- Implications: The hydroxy group enhances water solubility, while the extended propanoyl chain may improve membrane penetration. This compound’s higher molecular weight and polarity suggest applications in central nervous system (CNS) drug design .
Data Tables for Comparative Analysis
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 | Compound 4 |
|---|---|---|---|---|---|
| Molecular Formula | C₂₄H₂₇N₅O₄ | C₂₁H₂₈N₄O₂ | C₂₁H₂₈N₄O₂ | C₂₁H₂₅N₇O₂ | C₂₂H₃₂N₄O₆ |
| Molecular Weight (g/mol) | 449.51 | 368.48 | 368.48 | 431.48 | 464.54 |
| Key Substituents | 3,5-Dimethoxyphenyl, 4-phenylpiperazine | 3,5-Dimethylphenyl, 4-methylpiperidine | 3,5-Dimethylphenyl, 3-methylpiperidine | 2-Furyl, 3,5-dimethylpyrazole | Hydroxy-dimethoxyphenylpropanoyl, isopropyl |
| Availability | Not reported | 26 mg | 12 mg | Not reported | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
